![molecular formula C11H12ClNOS B1451813 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one CAS No. 1098346-42-9](/img/structure/B1451813.png)
2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one
Overview
Description
“2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one” is a chemical compound with the CAS Number: 1098346-42-9 . It has a molecular weight of 241.74 . The IUPAC name for this compound is 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzothiazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNOS/c1-8(12)11(14)13-6-7-15-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound is related, has been reported to have antimicrobial properties . This suggests that “2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one” could potentially be used in the development of new antimicrobial agents.
Antiviral Activity
Similarly, the 1,2,4-benzothiadiazine-1,1-dioxide ring has also been found to exhibit antiviral activity . This opens up the possibility of using “2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one” in the research and development of antiviral drugs.
Antihypertensive Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been studied for its antihypertensive properties . This suggests that “2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one” could potentially be used in the treatment of hypertension.
Antidiabetic Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic activity . This indicates that “2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one” could be used in the research and development of antidiabetic drugs.
Anticancer Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been found to exhibit anticancer properties . This suggests that “2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one” could potentially be used in the development of new anticancer agents.
KATP Channel Activation
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This suggests that “2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one” could potentially be used in the research and development of drugs that activate KATP channels.
AMPA Receptor Modulation
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have AMPA receptor modulating activity . This indicates that “2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one” could be used in the research and development of drugs that modulate AMPA receptors.
Antibacterial Properties
Novel 1,4-benzothiazine derivatives have been synthesized and found to show convincing antibacterial activities against different microorganisms . This suggests that “2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one” could potentially be used in the development of new antibacterial agents.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are known to contribute to the activity of similar compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .
Result of Action
Similar compounds have been reported to exhibit various pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the pharmacological activity of similar compounds .
properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-8(12)11(14)13-6-7-15-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGQZFOKULPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCSC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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